molecular formula C17H12ClF3N4O3S3 B2593652 2-{[4-amino-5-(thiophene-2-sulfonyl)pyrimidin-2-yl]sulfanyl}-N-[4-chloro-2-(trifluoromethyl)phenyl]acetamide CAS No. 1223780-66-2

2-{[4-amino-5-(thiophene-2-sulfonyl)pyrimidin-2-yl]sulfanyl}-N-[4-chloro-2-(trifluoromethyl)phenyl]acetamide

Cat. No.: B2593652
CAS No.: 1223780-66-2
M. Wt: 508.93
InChI Key: JXPMHTWHLIASCE-UHFFFAOYSA-N
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Description

2-{[4-amino-5-(thiophene-2-sulfonyl)pyrimidin-2-yl]sulfanyl}-N-[4-chloro-2-(trifluoromethyl)phenyl]acetamide is a complex synthetic molecule designed for advanced pharmaceutical and chemical research. It features a multi-heterocyclic structure built around a 4-aminopyrimidine core, a scaffold known for its significant role in medicinal chemistry . Pyrimidine derivatives are fundamental in organic macromolecular nucleic acids, and many marketed drugs, particularly kinase inhibitors, incorporate this ring system . The compound is further functionalized with a thiophene-2-sulfonyl group, enhancing its electronic properties and potential for molecular recognition . The presence of the acetamide linker bearing a sulfanyl chain connects the pyrimidine heterocycle to a substituted aniline moiety containing both a chloro and a trifluoromethyl group. The introduction of fluorine atoms, such as in the trifluoromethyl group, is a established strategy in drug discovery to improve the metabolic stability, bioavailability, and membrane permeability of lead compounds . This molecular architecture suggests potential applications as a valuable intermediate in the synthesis of targeted therapeutics. Researchers can leverage this compound in developing novel enzyme inhibitors, probing signal transduction pathways, and in high-throughput screening assays. The compound is supplied with a guaranteed purity of 95% or higher and is strictly for Research Use Only. It is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(4-amino-5-thiophen-2-ylsulfonylpyrimidin-2-yl)sulfanyl-N-[4-chloro-2-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClF3N4O3S3/c18-9-3-4-11(10(6-9)17(19,20)21)24-13(26)8-30-16-23-7-12(15(22)25-16)31(27,28)14-2-1-5-29-14/h1-7H,8H2,(H,24,26)(H2,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXPMHTWHLIASCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)S(=O)(=O)C2=CN=C(N=C2N)SCC(=O)NC3=C(C=C(C=C3)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClF3N4O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

509.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-amino-5-(thiophene-2-sulfonyl)pyrimidin-2-yl]sulfanyl}-N-[4-chloro-2-(trifluoromethyl)phenyl]acetamide typically involves multiple steps, starting with the preparation of the pyrimidine core. This can be achieved through cyclization reactions involving thiophene-sulfonyl and amino precursors . The phenylacetamide moiety is then introduced through nucleophilic substitution reactions, where the chloro and trifluoromethyl groups are added under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

2-{[4-amino-5-(thiophene-2-sulfonyl)pyrimidin-2-yl]sulfanyl}-N-[4-chloro-2-(trifluoromethyl)phenyl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution of the chloro group can introduce various functional groups .

Scientific Research Applications

Chemical Structure and Synthesis

The molecular structure of this compound features a pyrimidine core with an amino group and a thiophene sulfonamide, linked to an acetamide moiety. The synthesis typically involves several key steps:

  • Formation of the Pyrimidine Core : The pyrimidine ring is synthesized through a condensation reaction between thiophene-2-sulfonyl chloride and an appropriate amine.
  • Introduction of the Thioether Linkage : This is achieved by reacting the pyrimidine intermediate with a thiol compound under basic conditions.
  • Acetamide Formation : The acetamide moiety is formed by reacting the thioether intermediate with an acyl chloride in the presence of a base.
  • Final Substitution : The final step involves nucleophilic substitution to introduce the 4-chloro-2-(trifluoromethyl)phenyl group.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes or receptors. The unique functional groups enable binding to active sites on enzymes, potentially inhibiting their activity and affecting various biochemical pathways. Notably, this compound may exhibit:

  • Anticancer Properties : Preliminary studies suggest that compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines, indicating potential applications in cancer therapy .
  • Anticonvulsant Activity : Analogous compounds have been reported to possess anticonvulsant properties, making this compound a candidate for further investigation in epilepsy treatment .

Therapeutic Applications

Given its structural characteristics and biological activity, potential therapeutic applications of 2-{[4-amino-5-(thiophene-2-sulfonyl)pyrimidin-2-yl]sulfanyl}-N-[4-chloro-2-(trifluoromethyl)phenyl]acetamide include:

  • Cancer Treatment : The ability to inhibit specific enzymes involved in cancer progression may position this compound as a lead candidate for developing new anticancer drugs.
  • Neurological Disorders : Its potential anticonvulsant effects could be explored for treating epilepsy and other seizure disorders.
  • Anti-inflammatory Applications : Compounds with similar structures have shown anti-inflammatory effects, suggesting that this compound might also possess such properties.

Table 1: Summary of Biological Activities

Activity TypePotential EffectsReferences
AnticancerCytotoxicity against cancer cell lines
AnticonvulsantInhibition of seizures
Anti-inflammatoryModulation of inflammatory pathways

Case Study: Anticancer Activity

A study evaluating derivatives of similar compounds found that modifications to the pyrimidine ring significantly enhanced cytotoxicity against breast cancer cells. This suggests that structural optimization of this compound could lead to improved therapeutic agents for cancer treatment .

Biological Activity

The compound 2-{[4-amino-5-(thiophene-2-sulfonyl)pyrimidin-2-yl]sulfanyl}-N-[4-chloro-2-(trifluoromethyl)phenyl]acetamide is a complex organic molecule with potential applications in medicinal chemistry. Its structure includes a pyrimidine core, a thiophene sulfonamide, and various functional groups that suggest diverse biological activities. This article reviews the biological activity of this compound based on available research findings, including its mechanisms of action, pharmacological properties, and potential therapeutic applications.

Structure and Properties

The molecular formula of the compound is C18H18ClF3N4O3S2C_{18}H_{18}ClF_3N_4O_3S_2, with a molecular weight of approximately 466.6 g/mol. Its structure features:

  • A pyrimidine ring that is crucial for its interaction with biological targets.
  • A thiophene sulfonyl group that enhances solubility and bioactivity.
  • A trifluoromethyl group which may influence the compound's electronic properties and interactions.

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways. The thiophene and pyrimidine moieties can interact with active sites, modulating enzyme activity.
  • Receptor Binding : It could bind to various receptors, affecting signal transduction pathways critical in disease processes.
  • Antimicrobial Activity : Similar compounds have shown significant antimicrobial properties, suggesting that this compound may also exhibit such effects against bacterial and fungal strains.

Antimicrobial Properties

Research indicates that compounds with similar structures have demonstrated notable antimicrobial activities. For instance:

  • In vitro studies have shown that pyrimidine derivatives can inhibit the growth of various pathogens, including Staphylococcus aureus and Escherichia coli .
  • The presence of the thiophene sulfonamide group is known to enhance the antimicrobial efficacy by increasing membrane permeability or interfering with protein synthesis.

Anticancer Activity

There is emerging evidence suggesting that similar compounds can exhibit anticancer properties:

  • Compounds containing pyrimidine rings have been studied for their ability to inhibit cancer cell proliferation through apoptosis induction or cell cycle arrest .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:

  • The introduction of electron-withdrawing groups (like trifluoromethyl) can enhance potency against certain targets.
  • Modifications in the thiophene or pyrimidine substituents can significantly impact both efficacy and selectivity .

Case Studies

  • Study on Antimicrobial Efficacy : A recent study evaluated various derivatives of pyrimidines and thiophenes against resistant bacterial strains. The results indicated that compounds similar to our target showed MIC values significantly lower than traditional antibiotics .
  • Anticancer Screening : In a screening assay against multiple cancer cell lines, derivatives with similar structural motifs exhibited IC50 values in the micromolar range, indicating potential as anticancer agents .

Comparison with Similar Compounds

Core Heterocyclic Variations

  • 2-{[4-(4-Chlorophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide () Replaces the pyrimidine ring with a 1,2,4-triazole core.
  • N-(diphenylmethyl)-2-{[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetamide ()
    Shares the pyrimidine-thiophene backbone but lacks the sulfonyl group. The diphenylmethyl substituent may enhance lipophilicity, impacting bioavailability .

  • 2-[[3-(4-chlorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide () Features a fused tetrahydrothieno-pyrimidinone ring system.

Substituent Modifications

  • 2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide ()
    Simplifies the pyrimidine ring with methyl groups at positions 4 and 4. The absence of electronegative substituents (e.g., Cl, CF₃) reduces polar interactions, likely diminishing target affinity .

Table 1: Key Comparative Data

Compound Name Molecular Weight (g/mol) Key Substituents Potential Bioactivity Insights
Target Compound Not explicitly provided Thiophene-2-sulfonyl, 4-amino-pyrimidine, 4-Cl-2-CF₃-phenyl Enhanced metabolic stability due to CF₃; sulfonyl group may aid in solubility .
(Triazole analogue) ~487.3* 4-Chlorophenyl, 4-pyridinyl, 2-Cl-5-CF₃-phenyl Pyridinyl may improve CNS penetration; triazole core could reduce metabolic degradation .
(Diphenylmethyl derivative) 485.544 Thiophen-2-yl, diphenylmethyl High lipophilicity may limit aqueous solubility but improve membrane permeability .
(Tetrahydrothieno-pyrimidinone) ~479.9* 4-Chlorophenyl, 4-oxo-thieno-pyrimidine Fused ring system may enhance rigidity, improving target specificity .

*Calculated based on molecular formulas.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 2-{[4-amino-5-(thiophene-2-sulfonyl)pyrimidin-2-yl]sulfanyl}-N-[4-chloro-2-(trifluoromethyl)phenyl]acetamide?

  • Methodological Answer : A common approach involves nucleophilic substitution reactions. For example, the pyrimidine-thiol intermediate can react with a chloroacetamide derivative under reflux conditions in ethanol (40 mL, 2 mmol scale) to form the sulfanyl bridge. Similar protocols for analogous compounds are described in the literature, where 2-thio-pyrimidine derivatives are coupled with halogenated acetamides .
  • Key Considerations : Optimize reaction time (typically 6–12 hours) and stoichiometry (1:1 molar ratio) to minimize side products. Purification via column chromatography or recrystallization (e.g., using chloroform-acetone mixtures) is critical for isolating high-purity crystals .

Q. How can the compound’s structural integrity be confirmed post-synthesis?

  • Methodological Answer : Use X-ray crystallography to resolve the crystal structure, as demonstrated for related sulfanyl-acetamide derivatives. For instance, single-crystal X-ray diffraction (SC-XRD) confirmed the bond lengths (e.g., C–S bonds at ~1.75–1.82 Å) and dihedral angles between pyrimidine and phenyl rings in analogous compounds .
  • Complementary Techniques :

  • NMR : Verify aromatic proton environments (e.g., thiophene sulfonyl protons at δ 7.5–8.0 ppm).
  • FT-IR : Confirm sulfonyl (S=O, ~1350 cm⁻¹) and amide (C=O, ~1650 cm⁻¹) functional groups .

Q. What preliminary biological assays are suitable for evaluating this compound?

  • Methodological Answer : Screen for enzyme inhibition (e.g., kinase or protease targets) using fluorescence-based assays. For pyrimidine-sulfonyl derivatives, IC₅₀ values against specific targets (e.g., EGFR kinase) can be determined via dose-response curves. Initial cytotoxicity studies in cancer cell lines (e.g., HepG2, MCF-7) are also recommended .

Advanced Research Questions

Q. How do structural modifications (e.g., trifluoromethyl or thiophene sulfonyl groups) influence bioactivity?

  • Methodological Answer : Conduct structure-activity relationship (SAR) studies by systematically substituting functional groups:

  • Replace the trifluoromethyl group with other electron-withdrawing groups (e.g., nitro, cyano) to assess effects on target binding and metabolic stability .
  • Modify the thiophene sulfonyl moiety to evaluate its role in π-π stacking interactions with hydrophobic enzyme pockets.
    • Data Example : In analogous compounds, trifluoromethyl groups enhanced lipophilicity (logP increased by ~0.5 units) and improved oral bioavailability in murine models .

Q. How can contradictions in biological activity data (e.g., varying IC₅₀ values across studies) be resolved?

  • Methodological Answer :

  • Standardize Assay Conditions : Control variables such as solvent (DMSO concentration ≤1%), cell passage number, and incubation time.
  • Validate Target Engagement : Use biophysical methods (e.g., SPR, ITC) to measure direct binding affinity, reducing false positives from assay artifacts .
  • Reproduce Key Findings : Collaborate with independent labs to verify activity in blinded studies.

Q. What computational strategies are effective for predicting this compound’s mechanism of action?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with proposed targets (e.g., COX-2 or tubulin). Prioritize docking poses with hydrogen bonds to the pyrimidine amino group and hydrophobic contacts with the trifluoromethylphenyl moiety .
  • MD Simulations : Run 100-ns simulations to assess binding stability and identify key residues (e.g., catalytic lysine or serine) in the target protein .

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